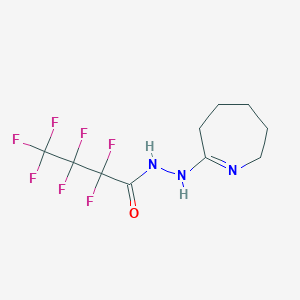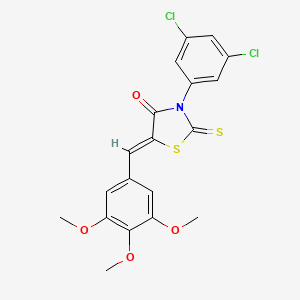![molecular formula C14H19N5OS B12139466 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12139466.png)
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an amino group, and a tert-butyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the tert-Butyl-Substituted Phenyl Group: This step involves the use of tert-butyl-substituted phenyl hydrazine or similar reagents to introduce the phenyl group onto the triazole ring.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and thioacetamide groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone: An aryl-phenylketone with similar functional groups.
Uniqueness
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide is unique due to its specific combination of a triazole ring, amino group, and tert-butyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19N5OS |
|---|---|
Poids moléculaire |
305.40 g/mol |
Nom IUPAC |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H19N5OS/c1-14(2,3)10-6-4-9(5-7-10)12-17-18-13(19(12)16)21-8-11(15)20/h4-7H,8,16H2,1-3H3,(H2,15,20) |
Clé InChI |
JHTDUCPQFGIIFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139386.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12139396.png)

![4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxa zine-6,4'-piperidine]](/img/structure/B12139411.png)
![2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12139416.png)
![3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12139429.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methylbenzamide](/img/structure/B12139430.png)
![2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12139433.png)

![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one](/img/structure/B12139445.png)
![3,4,5-trimethoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12139453.png)
![N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12139459.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139477.png)
